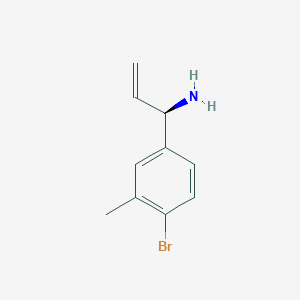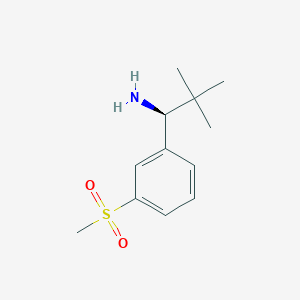
(1S)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is a chiral amine compound that has garnered interest due to its potential applications in various fields such as pharmaceuticals, chemistry, and biology. This compound is characterized by its unique structure, which includes a methylsulfonyl group attached to a phenyl ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The optimization of asymmetric synthesis allows for the production of the (S)-enantiomers with high enantiomeric excess and conversion rates .
Industrial Production Methods
Industrial production of this compound typically involves the use of immobilized whole-cell biocatalysts with transaminase activity. This method is preferred due to its high efficiency and selectivity in producing enantiomerically pure amines . The process involves the kinetic resolution of racemic amines, resulting in the selective formation of the desired (S)-enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chiral amines and other bioactive molecules.
Mécanisme D'action
The mechanism of action of (S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, methiopropamine is an organic compound with similar pharmacological properties.
(3-Aminopropyl)triethoxysilane: An aminosilane frequently used in the functionalization of surfaces with alkoxysilane molecules.
Uniqueness
(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H19NO2S |
|---|---|
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
(1S)-2,2-dimethyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)11(13)9-6-5-7-10(8-9)16(4,14)15/h5-8,11H,13H2,1-4H3/t11-/m1/s1 |
Clé InChI |
RKWVBMQNSWISJX-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
SMILES canonique |
CC(C)(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)

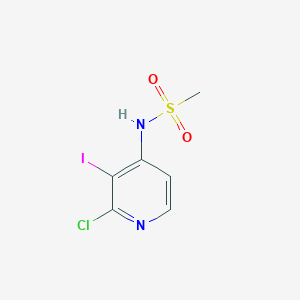
![(1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238100.png)
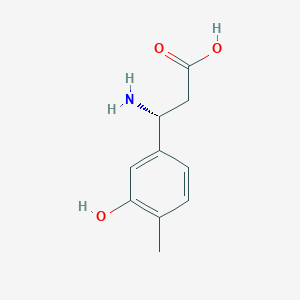
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
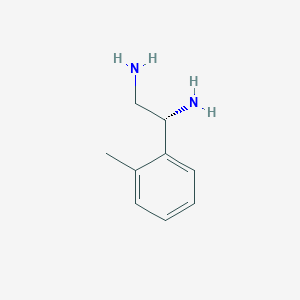

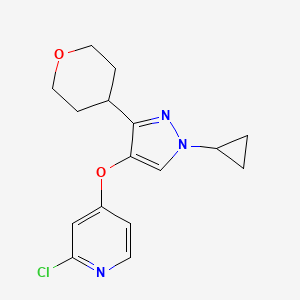
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)

